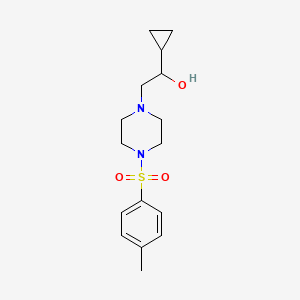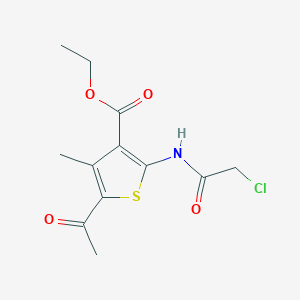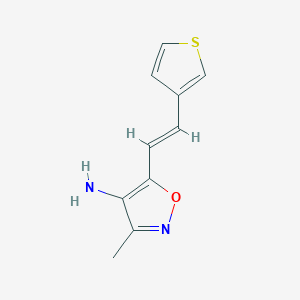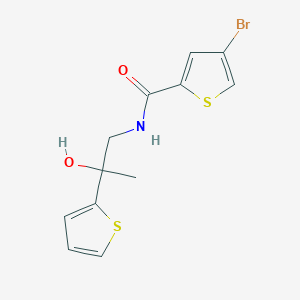
1-(4-Chloro-3-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-3-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic chemical compound known for its diverse applications in scientific research and potential therapeutic uses. Its unique structure combines chlorinated phenyl and piperazine groups, lending it specific physicochemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:
Starting Materials: The synthesis starts with commercially available starting materials, such as 4-chloro-3-methylphenol and 3-chlorophenylpiperazine.
Formation of Intermediates: Through nucleophilic substitution reactions, intermediates like 1-(4-chloro-3-methylphenoxy)-3-chloropropane are formed.
Coupling Reactions: These intermediates undergo coupling reactions with 3-chlorophenylpiperazine to form the desired product.
Purification: The final compound is isolated and purified using crystallization, chromatography, or recrystallization techniques.
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to maximize yield and efficiency. This may include advanced techniques like continuous flow synthesis and the use of catalytic processes.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophilic or nucleophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. They can include various chlorinated, methylated, or dechlorinated derivatives.
科学的研究の応用
1-(4-Chloro-3-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride has a broad range of applications in scientific research:
Chemistry:Synthetic Intermediates: Used as an intermediate in the synthesis of more complex molecules.
Analytical Standards: Employed in analytical chemistry for method development and validation.
Receptor Binding Studies: Used to investigate the binding affinity and selectivity of ligands for various receptors.
Signal Transduction Research: Involved in studying cellular signaling pathways.
Pharmacology: Investigated for its potential as a therapeutic agent in treating various diseases.
Drug Development: Used in preclinical studies to assess pharmacokinetics and pharmacodynamics.
Chemical Industry: Utilized in the development of novel materials and compounds.
Biotechnology: Applied in the production of biotechnological products and processes.
作用機序
The mechanism of action of 1-(4-Chloro-3-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves interactions with specific molecular targets and pathways:
Receptor Binding: It may bind to specific receptors, modulating their activity and triggering downstream effects.
Enzyme Inhibition: Inhibits certain enzymes involved in metabolic pathways, affecting cellular processes.
Signal Transduction: Alters signal transduction pathways, leading to changes in cellular responses.
類似化合物との比較
Comparing 1-(4-Chloro-3-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride with similar compounds highlights its uniqueness in terms of structure and biological activity. Similar compounds may include:
1-(4-Chlorophenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
1-(3-Methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
1-(4-Chloro-3-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
Each of these compounds may have subtle differences in their chemical structures, which can lead to variations in their physicochemical properties and biological activities.
特性
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O2.2ClH/c1-15-11-19(5-6-20(15)22)26-14-18(25)13-23-7-9-24(10-8-23)17-4-2-3-16(21)12-17;;/h2-6,11-12,18,25H,7-10,13-14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIWGRYWGBXXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2925611.png)

![6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate](/img/structure/B2925613.png)
![(2Z,5Z)-5-[(4-methylphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2925619.png)
![3-Isopropyl-1-(4-phenethylpiperazin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2925621.png)
![2-bromo-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2925622.png)
![benzene, 1-bromo-4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2925623.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2925626.png)
![3-{1-[(carbamoylmethyl)sulfanyl]-7-chloro-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide](/img/structure/B2925627.png)
![2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2925628.png)
![1-(4-Methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2925629.png)


